9-bromononan-3-one;3-oxobutanoic acid
Description
Properties
CAS No. |
68411-18-7 |
|---|---|
Molecular Formula |
C13H23BrO4 |
Molecular Weight |
323.22 g/mol |
IUPAC Name |
9-bromononan-3-one;3-oxobutanoic acid |
InChI |
InChI=1S/C9H17BrO.C4H6O3/c1-2-9(11)7-5-3-4-6-8-10;1-3(5)2-4(6)7/h2-8H2,1H3;2H2,1H3,(H,6,7) |
InChI Key |
PRQNPBVTLDMHBH-UHFFFAOYSA-N |
SMILES |
CCC(=O)CCCCCCBr.CC(=O)CC(=O)O |
Canonical SMILES |
CCC(=O)CCCCCCBr.CC(=O)CC(=O)O |
Other CAS No. |
68411-18-7 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-oxo-, reaction products with bromo-3-nonanone typically involves the reaction of butanoic acid, 3-oxo- with bromo-3-nonanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require the use of a catalyst to facilitate the reaction. The reaction conditions, such as temperature and pressure, are optimized to ensure the maximum yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of butanoic acid, 3-oxo-, reaction products with bromo-3-nonanone may involve large-scale reactors and continuous processing techniques. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
9-bromononan-3-one;3-oxobutanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of butanoic acid, 3-oxo-, reaction products with bromo-3-nonanone include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of butanoic acid, 3-oxo-, reaction products with bromo-3-nonanone depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different carboxylic acids, while reduction reactions may yield various alcohols.
Scientific Research Applications
9-bromononan-3-one;3-oxobutanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in biological studies to investigate its effects on different biological systems and processes.
Medicine: The compound is studied for its potential therapeutic applications and its effects on human health.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of butanoic acid, 3-oxo-, reaction products with bromo-3-nonanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison of 3-Oxobutanoic Acid with Similar Compounds
Structural and Functional Analogues
(a) Malonic Acid (Propanedioic Acid)
- Structure: HOOC-CH₂-COOH (vs. 3-oxobutanoic acid: CH₃-CO-CH₂-COOH).
- Key Differences: Malonic acid lacks the β-keto group, making it less prone to decarboxylation. Both acids form stable esters (e.g., diethyl malonate and ethyl acetoacetate) used in enolate chemistry .
- Reactivity: Malonic esters undergo nucleophilic acyl substitution, while 3-oxobutanoic acid esters participate in keto-enol tautomerism, enabling alkylation at the α-carbon .
(b) Ethyl 3-Oxobutanoate (Ethyl Acetoacetate)
- Stability: The ester form of 3-oxobutanoic acid is stable and widely used in organic synthesis, unlike the free acid, which decomposes readily .
- Applications : Serves as a precursor for pharmaceuticals and agrochemicals via the acetoacetic ester synthesis .
(c) Pyruvic Acid (2-Oxopropanoic Acid)
- Structure: CH₃-CO-COOH (shorter carbon chain than 3-oxobutanoic acid).
- Biological Role: Central to glycolysis, whereas 3-oxobutanoic acid is linked to ketosis .
Data Table: Comparative Properties of 3-Oxobutanoic Acid and Analogues
Research Findings
- Enzymatic Synthesis: 3-Oxobutanoic acid derivatives are intermediates in tropinone biosynthesis via polyketide synthases (e.g., AbPYKS), highlighting their biological relevance .
- Drug Design: The β-keto moiety of 3-oxobutanoic acid analogs can interact with catalytic triads (e.g., His315, Glu295 in CtBP enzymes), aiding inhibitor development .
Comparison of 9-Bromononan-3-One with Similar Compounds
Structural Analogues
(a) 3-Bromophenyl-3-Oxopropanoic Acid
- Structure: Contains a bromine-substituted aromatic ring (C₉H₇O₃Br vs. 9-bromononan-3-one’s aliphatic chain) .
- Reactivity: The aromatic bromine in 3-(3-bromophenyl)-3-oxopropanoic acid may direct electrophilic substitution, whereas 9-bromononan-3-one’s aliphatic Br favors alkylation or elimination.
(b) Ethyl 2-Bromooctanoate
- Functionality : Combines ester and bromine groups but lacks the ketone moiety. Bromine here enhances electrophilicity for nucleophilic attacks.
Challenges in Direct Comparison
Limited evidence specifically addresses 9-bromononan-3-one. However, its aliphatic bromine and ketone group suggest:
- Nucleophilic Substitution : The terminal Br may undergo SN2 reactions, similar to other alkyl bromides.
- Ketone Reactivity: The ketone group could participate in condensations or reductions, akin to non-brominated ketones.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
